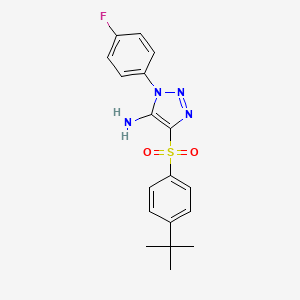

4-Chloro-6-(2,4-dichlorophenoxy)-3-phenylpyridazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of closely related compounds, like 4-chloro-6(phenylamino)-1,3,5-triazin-2-yl)amino-4-(2,4-dichlorophenyl)thiazol-5-yl-diazenyl)phenyl, involves condensation reactions and is characterized using various spectroscopic techniques, including density functional theory (DFT) methods to evaluate stability, bonding, and reactivity (Eno et al., 2022).

Molecular Structure Analysis

The crystal structure of N-tert-butyl-N′-(2,4-dichlorobenzoyl)-N-[1-(4-chlorophenyl)-1,4-dihydro-6-methylpyridazine-4-oxo-3-carbonyl] hydrazine, a compound with a similar structure, was determined by X-ray diffraction, revealing a dimer linked by intermolecular hydrogen bonds, showcasing the complex molecular interactions and the importance of hydrogen bonding in stabilizing such structures (Zou Xia, 2001).

Chemical Reactions and Properties

Compounds with structural similarities to 4-Chloro-6-(2,4-dichlorophenoxy)-3-phenylpyridazine have been synthesized and studied for their reactions with other chemicals. For instance, the acid-catalysed rearrangement of 3-acyl-6-alkoxy-5,6-dihydro-4H-1,2-oxazines to different products shows the chemical versatility and reactivity of this class of compounds, indicating a potential for diverse chemical transformations (Gilchrist et al., 1985).

Physical Properties Analysis

Investigations into similar compounds, such as the study of crystal structure and DFT calculations of 5-(4-Chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid, provide insights into the physical properties, including crystallographic data and thermodynamic properties at the molecular level, which are crucial for understanding the behavior of 4-Chloro-6-(2,4-dichlorophenoxy)-3-phenylpyridazine (Alaşalvar et al., 2014).

Chemical Properties Analysis

The chemical properties of similar compounds, explored through reactions with various reagents and conditions, reveal the reactivity and potential applications of 4-Chloro-6-(2,4-dichlorophenoxy)-3-phenylpyridazine. For example, the synthesis and anticoccidial activity of 3-(substituted benzylidenehydrazino)-6-(4-chlorophenyl)-1,2,4-triazines demonstrate the bioactivity potential of such molecules, which could guide future research into the chemical properties and applications of 4-Chloro-6-(2,4-dichlorophenoxy)-3-phenylpyridazine (Shibamoto & Nishimura, 1986).

Applications De Recherche Scientifique

Fluorination and Synthesis Methods

Selective and efficient fluorination techniques for chlorodiazines, including chlorophenylpyridazine derivatives, have been developed. These methods under solvent-free conditions offer enhanced yields and selectivities, highlighting the compound's utility in creating fluorinated analogs for further research applications (Marque et al., 2004).

Antimicrobial Agents

Derivatives of chlorophenylpyridazine have been explored for their antimicrobial properties. Notably, compounds synthesized from chlorophenylpyridazine showed significant in vitro activity against various strains of bacteria, underscoring their potential as novel antimycobacterial agents (Waisser et al., 2000). Additionally, new substituted pyrido derivatives exhibited promising antimicrobial activities, suggesting their application in combating microbial infections (Fayed et al., 2014).

Pharmacological Applications

The compound has been used as a starting material or intermediate in the synthesis of various pharmacologically active derivatives. For instance, research into 6-chloro-3-phenylpyridazine derivatives demonstrated their insecticidal activity, potentially offering new avenues for pest control (Wu et al., 2012). Another study focused on the synthesis and characterization of derivatives aimed at evaluating their potential as SARS-CoV-2 agents, reflecting the ongoing search for effective treatments against emerging viruses (Eno et al., 2022).

Propriétés

IUPAC Name |

4-chloro-6-(2,4-dichlorophenoxy)-3-phenylpyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9Cl3N2O/c17-11-6-7-14(12(18)8-11)22-15-9-13(19)16(21-20-15)10-4-2-1-3-5-10/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKCXOURIEXZHDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(C=C2Cl)OC3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9Cl3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-hydroxyphenyl)-4-[1-(4-methoxyphenyl)-2-nitroethyl]-1H-pyrazol-5-ol](/img/structure/B2483452.png)

![4-(tert-butyl)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2483453.png)

![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2483454.png)

![3-((4-(Ethylsulfonyl)piperazin-1-yl)methyl)imidazo[1,2-a]pyridine](/img/structure/B2483462.png)

![N-(3,4-difluorophenyl)-2-[3-isopropyl-2-oxo-6-(pyrrolidin-1-ylsulfonyl)-2,3-dihydro-1H-benzimidazol-1-yl]acetamide](/img/structure/B2483463.png)

![3-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2483466.png)

![3,5-Dimethyl-4-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]sulfonyl-1,2-oxazole](/img/structure/B2483468.png)